2,3,3',4',5,5',6-Heptachlorobiphenyl

Description

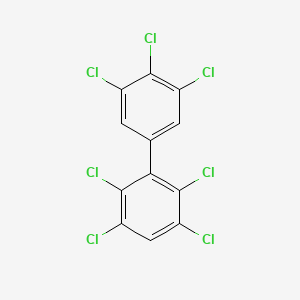

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-1-4(2-6(14)10(5)17)9-11(18)7(15)3-8(16)12(9)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTJUBQGYXNFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867845 | |

| Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69782-91-8 | |

| Record name | 2,3,3′,4′,5,5′,6-Heptachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69782-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',5,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XY18R3075 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,3,3 ,4 ,5,5 ,6 Heptachlorobiphenyl

Spatial and Temporal Distribution Patterns in Environmental Matrices

The distribution of 2,3,3',4',5,5',6-Heptachlorobiphenyl in the environment is a complex interplay of its chemical properties and various environmental transport processes. As a higher chlorinated biphenyl (B1667301), it exhibits low volatility and strong adsorption to particulate matter, influencing its movement and persistence in different environmental compartments.

Atmospheric Transport and Deposition Dynamics of Heptachlorobiphenyl Congeners

Heptachlorobiphenyls, including PCB 187, are semi-volatile organic compounds, which means they can exist in both the gas phase and adsorbed to atmospheric particles. This dual nature allows for their long-range atmospheric transport from source regions to remote areas. The partitioning between the gas and particle phases is influenced by temperature, with higher temperatures favoring the gas phase and increasing the potential for volatilization from environmental surfaces.

Atmospheric deposition, both wet (through precipitation) and dry (through particle settling), is a primary mechanism for the entry of heptachlorobiphenyls into aquatic and terrestrial ecosystems. Due to their lower volatility compared to less chlorinated congeners, heptachlorobiphenyls are more prone to deposition.

Aquatic System Concentrations and Sediment Partitioning

Once deposited into aquatic environments, this compound, due to its hydrophobic nature, tends to partition from the water column and adsorb to suspended solids and sediments. This leads to its accumulation in the benthic zone of rivers, lakes, and oceans, where it can persist for long periods.

Studies have detected PCB 187 in the sediments of various aquatic systems, indicating its widespread presence. For instance, in sediments from recreational marinas in San Diego Bay, California, the concentration of PCB 187 was found to range from not detected to 137.3 ng/g dry weight. ucsd.edu In the Beiluo River in China, a tributary of the Yellow River, PCB 187 was a notable congener in the sediment, with total PCB concentrations in the river ranging from 0.12 to 1.25 ng/g dry weight. nih.gov A study on the Udu River in the Niger Delta, Nigeria, identified various PCB congeners in the sediment, with total concentrations ranging from 5.34 to 16.1 ng/g dry weight, though specific concentrations for PCB 187 were not detailed. oaepublish.com

The partitioning behavior of PCB 187 means that sediments often act as a long-term reservoir for this compound, with the potential for resuspension and re-entry into the water column, making it available to aquatic organisms.

Interactive Data Table: Concentration of this compound (PCB 187) in Aquatic Sediments

| Location | Sediment Type | Concentration Range (ng/g dry weight) |

| San Diego Bay, USA | Marina Sediments | nd - 137.3 ucsd.edu |

| Beiluo River, China | River Sediments | Component of total PCBs (0.12 - 1.25) nih.gov |

Note: "nd" indicates that the substance was not detected.

Terrestrial Soil and Vegetation Accumulation

In terrestrial environments, this compound is primarily found in soil, having been deposited from the atmosphere or through the land application of contaminated materials such as sewage sludge. Its strong adsorption to soil organic matter limits its mobility and leaching into groundwater.

Data on the concentration of PCB 187 in soil is limited. However, a study of soils in northern France reported on the spatial distribution of PCB-187, indicating its presence in this terrestrial environment. The study noted that a significant portion of the measurements were below the quantification limit, highlighting the challenges in detecting low concentrations of this compound.

The uptake and accumulation of highly chlorinated PCBs like PCB 187 by vegetation are generally considered to be low due to their strong binding to soil and low water solubility. However, some uptake can occur, particularly in root vegetables or through the deposition of contaminated soil particles onto plant surfaces. Specific data on the accumulation of this compound in various plant species is scarce in the available scientific literature.

Global Monitoring Programs and Data Harmonization for Heptachlorobiphenyls

Several national and international programs monitor the levels of persistent organic pollutants (POPs), including PCBs, in various environmental media and in humans. The Stockholm Convention on Persistent Organic Pollutants, a global treaty to protect human health and the environment from POPs, has established a Global Monitoring Plan (GMP) to assess the effectiveness of the convention. acs.org

While many monitoring programs focus on a specific set of "indicator" PCBs, which may not always include all 209 congeners, there is an increasing effort to analyze a broader range of PCBs. For instance, Biomonitoring California, a state-level program, includes this compound in its list of measured chemicals in human serum, providing valuable data on human exposure. ca.govca.gov These biomonitoring studies have detected PCB 187 in a significant percentage of the population tested, indicating its ongoing presence in the environment and its potential for human uptake. ca.gov

Data harmonization is a critical aspect of these monitoring programs to ensure that data from different regions and laboratories are comparable. This involves using standardized analytical methods and quality assurance protocols. However, challenges remain, such as the co-elution of certain PCB congeners in chromatographic analysis, which can make it difficult to quantify individual congeners accurately.

Source Apportionment Methodologies for High-Chlorinated PCB Congeners

Identifying the sources of highly chlorinated PCBs like this compound is crucial for developing effective strategies to mitigate their release into the environment. Source apportionment studies use statistical models to analyze the patterns of different PCB congeners in environmental samples and relate them to potential source profiles.

These studies have identified several sources for higher chlorinated PCBs, including:

Industrial Emissions: Historical and ongoing releases from industrial facilities that used or produced PCBs.

Combustion Processes: The formation of PCBs as unintentional byproducts in various high-temperature industrial processes.

Evaporation from Contaminated Sites: The volatilization of PCBs from landfills, dumpsites, and contaminated soils and sediments.

Weathering of Commercial PCB Mixtures: The alteration of the original congener composition of commercial PCB products (like Aroclors) in the environment over time.

A study on the sediments of the Delaware River identified seven factors contributing to PCB contamination, with some factors representing weathered Aroclor mixtures and others linked to non-Aroclor sources. researchgate.net Similarly, a study in the Beiluo River, China, used positive matrix factorization (PMF) to identify industrial emissions, technical PCB mixtures, and coal and wood combustion as the main sources of PCBs, with PCB 187 being a component of the industrial emissions factor. nih.govmdpi.com

These methodologies provide valuable insights into the complex sources and pathways of highly chlorinated PCBs in the environment.

Environmental Fate and Transport Mechanisms of 2,3,3 ,4 ,5,5 ,6 Heptachlorobiphenyl

Persistence and Degradation Pathways of Heptachlorobiphenyls

The environmental persistence of heptachlorobiphenyls, including the 2,3,3',4',5,5',6- congener, is a defining characteristic. Their chemical stability, a result of the robust biphenyl (B1667301) structure and extensive chlorination, makes them resistant to degradation. This resistance allows them to remain in the environment for extended periods, posing long-term risks.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation pathways for highly chlorinated PCBs are generally slow under typical environmental conditions. Hydrolysis, the cleavage of chemical bonds by the addition of water, is not a significant degradation process for PCBs due to the strength of the carbon-chlorine and carbon-carbon bonds.

Photolysis, or degradation by sunlight, can occur, particularly for PCBs adsorbed to surfaces like soil or sediment, or in the atmosphere. The rate and extent of photolytic degradation are influenced by factors such as the intensity of solar radiation and the presence of other substances that can act as photosensitizers. However, for highly chlorinated congeners dissolved in water, direct photolysis is often a minor removal pathway.

Biotic Transformation Mechanisms (e.g., Microbial Degradation in Aerobic and Anaerobic Conditions)

Microbial activity is the primary driver of PCB degradation in the environment. The metabolic capabilities of microorganisms, however, are highly dependent on the degree of chlorination and the specific chlorine substitution pattern of the PCB congener, as well as the presence or absence of oxygen.

Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, typically found in deeper sediments, highly chlorinated PCBs like heptachlorobiphenyls can undergo reductive dechlorination. In this process, bacteria replace chlorine atoms with hydrogen atoms, leading to the formation of less chlorinated congeners. researchgate.net This transformation is significant because the resulting lower-chlorinated PCBs can be more susceptible to aerobic degradation. researchgate.net Studies on other highly chlorinated PCBs have shown that sulfate-reducing bacteria may play a role in this dechlorination process. nih.gov For instance, research on 2,3,5,6-tetrachlorobiphenyl (B164875) demonstrated that microbial enrichment cultures could achieve strict ortho-dechlorination under anaerobic conditions, even in the absence of soil or sediment. nih.gov

Aerobic Degradation: In aerobic (oxygen-present) environments, microorganisms, including various species of Pseudomonas, Burkholderia, and Rhodococcus, can degrade lower-chlorinated PCBs. researchgate.net The degradation pathway typically involves the enzyme biphenyl dioxygenase, which initiates the breakdown of the biphenyl structure. researchgate.net However, highly chlorinated congeners such as 2,3,3',4',5,5',6-heptachlorobiphenyl are generally resistant to aerobic attack. The aerobic breakdown of these compounds is often contingent on prior anaerobic dechlorination to less chlorinated forms. researchgate.net

Kinetic Modeling of Environmental Persistence and Dechlorination

Kinetic models are essential tools for predicting the long-term fate and persistence of chemicals in the environment. These models integrate data on various degradation and transport processes to estimate the environmental half-life of a substance. For PCBs, multi-media fate models are often employed to understand their distribution across different environmental compartments like air, water, soil, and biota. ecetoc.org

Predicting the dechlorination kinetics of specific congeners like this compound is challenging due to the variability in microbial populations and environmental conditions from one location to another. However, models can provide valuable estimates of persistence, which are crucial for risk assessment.

Bioaccumulation and Bioconcentration Processes in Ecological Systems

Due to its high lipophilicity (affinity for fats) and resistance to metabolic degradation, this compound has a strong tendency to accumulate in the tissues of living organisms. This accumulation can occur through bioconcentration (uptake from water) and bioaccumulation (uptake from all sources, including food).

Trophic Transfer and Biomagnification Dynamics in Food Webs

One of the most significant environmental concerns with highly chlorinated PCBs is their ability to biomagnify, which is the process whereby the concentration of the chemical increases in organisms at successively higher levels in a food chain. researchgate.net

When primary producers like phytoplankton absorb the compound, it is transferred to primary consumers (e.g., zooplankton) that feed on them. As the compound moves up the food web to fish, birds, and mammals, its concentration becomes progressively higher in the tissues of these organisms. researchgate.netnih.gov This is because the chemical is not easily metabolized or excreted, leading to its accumulation in fatty tissues. researchgate.netnih.gov Studies in aquatic food webs have demonstrated that PCBs are among the contaminants with the potential to biomagnify. researchgate.netnih.gov Research in Lake Michigan, for example, showed that the percentage of more highly chlorinated PCBs (those with 5 or more chlorine atoms) increased from 54-56% in plankton to 74% in sculpins, indicating a clear pattern of biomagnification. researchgate.net

| Trophic Level | Organism Type | Typical PCB Concentration Change |

|---|---|---|

| Primary Producer | Phytoplankton | Initial uptake from environment |

| Primary Consumer | Zooplankton | Concentration increases relative to phytoplankton |

| Secondary Consumer | Small Fish | Concentration further increases |

| Tertiary Consumer | Large Fish, Birds | Highest concentrations observed |

Factors Influencing Bioavailability in Organisms and Matrices

The bioavailability of this compound—the fraction of the chemical that is available for uptake by organisms—is influenced by several factors:

Lipid Content: The high lipophilicity of this compound means it preferentially partitions into the fatty tissues of organisms. researchgate.netnih.gov Therefore, species with higher lipid content tend to accumulate higher concentrations of PCBs. researchgate.netnih.gov

Hydrophobicity (Log Kow): The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to bioaccumulate. Highly hydrophobic compounds like heptachlorobiphenyls have high Kow values, indicating a strong preference for fatty environments over aqueous ones. eeer.org This property drives their partitioning from water into organisms.

Environmental Matrix: The matrix in which the compound is found affects its availability. PCBs tightly bound to sediment particles are less bioavailable than those dissolved in the water column or present in food sources.

Organism-Specific Factors: The age, sex, diet, and metabolic capabilities of an organism can all influence the extent of bioaccumulation. For instance, some organisms may have a limited ability to metabolize and excrete even lightly chlorinated PCBs, leading to higher body burdens.

| Factor | Influence on Bioavailability |

|---|---|

| High Lipid Content in Organism | Increases accumulation potential researchgate.netnih.gov |

| High Hydrophobicity (Log Kow) | Enhances partitioning into biota eeer.org |

| Sorption to Sediments | Decreases bioavailability |

| Metabolic Capacity of Organism | Low metabolic breakdown leads to higher accumulation |

Advanced Analytical Methodologies for 2,3,3 ,4 ,5,5 ,6 Heptachlorobiphenyl

Sample Preparation Techniques for Complex Environmental Matrices

The initial and most critical stage in the analysis of 2,3,3',4',5,5',6-Heptachlorobiphenyl involves its isolation from complex environmental samples such as soil, sediment, water, and biological tissues. esslabshop.comcdc.gov The effectiveness of the sample preparation significantly impacts the reliability and accuracy of the final analytical result. researchgate.net This process typically involves extraction, cleanup, and enrichment.

Extraction and Clean-up Procedures

The goal of extraction is to efficiently remove PCBs from the sample matrix. Various U.S. Environmental Protection Agency (EPA) methods are approved for this purpose, depending on the matrix type. For solid samples, common techniques include Soxhlet extraction (Method 3540C), pressurized fluid extraction (PFE) (Method 3545A), and microwave extraction (Method 3546). federalregister.govepa.gov Aqueous samples are typically extracted using liquid-liquid extraction (Method 3510C/3520C) or solid-phase extraction (SPE) (Method 3535A). federalregister.gov

Following extraction, a clean-up step is essential to remove interfering co-extracted compounds, such as lipids, which can compromise chromatographic analysis. cdc.gov Pressurized liquid extraction (PLE) can be designed to include an in-situ cleanup step by placing adsorbents like Florisil or silica (B1680970) gel in the extraction cell, which retain lipids and other materials. nih.gov Chromatography on various adsorbents like silica gel, alumina, and Florisil is widely used for post-extraction cleanup. cdc.govresearchgate.net For particularly challenging samples, a multi-step cleanup, such as the sequential use of sulfuric acid and potassium permanganate (B83412) (EPA Method 3665), can be employed to destroy many interfering organic compounds. epa.gov

Table 1: Common Extraction Methods for PCB Analysis

| EPA Method | Technique | Target Matrix | Description |

|---|---|---|---|

| 3540C | Soxhlet Extraction | Solid | A classic technique ensuring thorough contact between the sample and the extraction solvent. federalregister.govandwinpcb.com |

| 3545A | Pressurized Fluid Extraction (PFE) | Solid | Uses elevated temperature and pressure to achieve rapid and efficient extraction. federalregister.govnih.gov |

| 3550C | Ultrasonic Extraction | Solid (Wipes) | Employs ultrasonic energy to facilitate extraction, now primarily recommended for wipe samples. federalregister.govandwinpcb.com |

| 3510C | Separatory Funnel Liquid-Liquid Extraction | Aqueous | A standard method for partitioning analytes from aqueous to an immiscible organic solvent. federalregister.gov |

| 3535A | Solid-Phase Extraction (SPE) | Aqueous | Passes the aqueous sample through a solid adsorbent cartridge that retains the PCBs, which are then eluted with a solvent. researchgate.netfederalregister.gov |

Fractionation and Enrichment Strategies

Fractionation is a cleanup procedure used to separate PCBs from other co-extracted compounds or to separate PCB congeners into specific groups. cdc.gov This is particularly important for separating the highly toxic non-ortho and mono-ortho substituted PCBs from the less toxic di-ortho substituted congeners before instrumental analysis. cdc.gov This separation is often achieved using column chromatography with activated carbon, which can effectively separate planar (non-ortho) and non-planar PCBs. cdc.gov

Enrichment strategies are employed to concentrate the analyte to a level suitable for detection. This is often a result of the extraction and cleanup process, where a large volume of sample is reduced to a small volume of clean extract. cdc.gov The global fractionation hypothesis notes that lighter, more volatile PCBs tend to travel to colder, higher latitudes, while heavier congeners like heptachlorobiphenyls may concentrate closer to source regions, influencing the enrichment required for detection in different global zones. nih.gov

Chromatographic Separation Techniques

Gas chromatography (GC) is the cornerstone for the separation of complex PCB mixtures, allowing for the resolution of individual congeners like this compound from the other 208 possible congeners.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC), utilizing narrow-bore fused-silica capillary columns, is indispensable for congener-specific PCB analysis. cdc.govresearchgate.net The choice of the stationary phase is critical for achieving separation. The most commonly used stationary phase for PCB analysis is a 5% phenyl-methylpolysiloxane (e.g., DB-5, SE-54), which separates congeners primarily based on their boiling points and degree of chlorination. researchgate.net EPA Method 1668A, for example, specifies the use of HRGC coupled with high-resolution mass spectrometry (HRGC/HRMS) for the determination of all 209 PCB congeners in various matrices. esslabshop.com Even with highly efficient columns, co-elution of some congeners can occur, necessitating confirmation with a second column of different polarity or advanced detection techniques. nih.gov

Two-Dimensional Gas Chromatography

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power compared to single-column HRGC. core.ac.ukchromatographyonline.com In a GC×GC system, two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second) are coupled via a modulator. chromatographyonline.com The modulator traps, focuses, and re-injects fractions of the effluent from the first column into the second column for further separation. core.ac.uk This technique creates a two-dimensional chromatogram that separates compounds by two different physical properties, greatly increasing peak capacity and allowing for the resolution of many previously co-eluting congeners. nih.govscispace.com This level of separation is invaluable for accurately quantifying specific congeners in complex mixtures like Aroclors or environmental extracts. nih.govscispace.com

Table 2: Comparison of GC Techniques for PCB Analysis

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| HRGC | Separation in a single capillary column based primarily on volatility. researchgate.net | Well-established, robust, standardized in many EPA methods. esslabshop.comepa.gov | Routine congener-specific analysis of PCBs. |

| GC×GC | Separation across two columns of different polarity, coupled by a modulator. chromatographyonline.com | Superior peak capacity, enhanced resolution of co-eluting peaks, improved sensitivity. chromatographyonline.comscispace.com | Analysis of highly complex samples, resolving isomeric mixtures. |

Mass Spectrometric Identification and Quantification of Congeners

Mass spectrometry (MS) is the definitive detection technique for the identification and quantification of PCB congeners following chromatographic separation. esslabshop.comresearchgate.net When coupled with GC, it provides both qualitative (structural) and quantitative information.

For robust identification, high-resolution mass spectrometry (HRMS) is often preferred. HRMS can resolve the exact mass of an ion to several decimal places, allowing for the differentiation of target analytes from background interferences that may have the same nominal mass. esslabshop.comresearchgate.net This is the basis of EPA Method 1668A (HRGC/HRMS). esslabshop.com

In many applications, including EPA Method 8082A, low-resolution mass spectrometry (LRMS) is also used. epa.gov A common technique in LRMS is selected ion monitoring (SIM), where the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte (e.g., the molecular ion cluster for heptachlorobiphenyls). esslabshop.comresearchgate.net This significantly enhances sensitivity and selectivity compared to scanning the full mass range. The distinct isotopic pattern created by the chlorine atoms provides a characteristic signature for identifying chlorine-containing compounds like PCBs. researchgate.net By comparing the retention time and the mass spectrum of a peak to that of a certified analytical standard, such as one for this compound, a confident identification and accurate quantification can be achieved. epa.govupb.ro

High-Resolution Mass Spectrometry (HRMS) and Isotope Dilution Mass Spectrometry (IDMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with High-Resolution Gas Chromatography (HRGC), is a cornerstone for the congener-specific analysis of PCBs. cdc.gov This technique provides the necessary resolving power to separate individual congeners from co-eluting isomers and matrix interferences, a common problem in environmental analysis. nasa.gov U.S. Environmental Protection Agency (EPA) Method 1668, Revision A, is a standard method that utilizes HRGC/HRMS for the determination of individual PCB congeners in various matrices, including water, soil, sediment, and biological tissue. cdc.gov

The application of HRGC/HRMS has been documented in several studies involving PCB 187. For instance, a study on Japanese seabass and related species successfully used HRGC/HRMS to analyze all 209 PCB congeners. The results identified a group of hepta-chlorinated biphenyls, which included congeners #182 and #187, as being dominant in the fish samples. researchgate.netyoutube.com Another procedure for the quantitative analysis of 25 different PCB congeners, including PCB 187, in human serum was developed using gas chromatography/mass spectrometry (GC/MS) in selected ion monitoring mode. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantification technique often used in conjunction with HRMS to achieve the highest accuracy and precision. The method involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-labeled PCB 187) to the sample prior to extraction and cleanup. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it can correct for the loss of analyte during sample preparation and for variations in instrument response. This approach minimizes analytical uncertainty and provides more reliable quantitative data. While a specific study detailing IDMS for PCB 187 was not found, the principle is widely applied in trace analysis of PCBs and their metabolites, such as hydroxylated PCBs (OH-PCBs). semanticscholar.org

Table 1: Examples of HRMS Application for PCB 187 Detection

| Study Focus | Matrix | Method | Key Finding Related to PCB 187 |

|---|---|---|---|

| Congener-specific analysis | Japanese seabass | HRGC/HRMS | Hepta-CBs, including the group #182 and #187, were among the dominant congeners. researchgate.netyoutube.com |

| Multi-congener analysis | Human Serum | GC/MS with SPE | A quantitative procedure was developed for 25 PCB congeners, including PCB 187. nih.gov |

Ion Mobility Spectrometry-Time-of-Flight (TIMS-TOF) for Enhanced Detection

Ion Mobility Spectrometry (IMS) coupled with Time-of-Flight (TOF) mass spectrometry adds another dimension of separation to the analysis of complex mixtures. Trapped Ion Mobility Spectrometry (TIMS) separates ions based on their size, shape, and charge (collisional cross-section, CCS) in the gas phase. bruker.com This capability is particularly valuable for differentiating between PCB isomers that may not be fully separated by chromatography alone.

The integration of a TIMS device at the front of a QTOF mass spectrometer allows ions to be accumulated and concentrated, which can significantly increase sensitivity and the speed of analysis. bruker.com For compounds like PCBs, where numerous isomers exist across different chlorination levels, TIMS-TOF can provide enhanced resolution and more confident identification. bruker.comnih.gov

While direct studies applying TIMS-TOF to the specific congener PCB 187 are not prevalent in the reviewed literature, data for other heptachlorobiphenyls exist. For example, experimental Collision Cross Section (CCS) values, a key parameter measured by IMS, have been reported for other PCB congeners, such as PCB 170 and PCB 189, demonstrating the technique's applicability to this class of compounds. nih.govnih.gov The ability of TIMS to separate highly similar molecules suggests its strong potential for improving the specificity of PCB 187 analysis in complex samples. bruker.com

Table 2: Features of TIMS-TOF for Complex Analyte Detection

| Feature | Advantage for PCB Analysis | Reference |

|---|---|---|

| Additional Separation Dimension | Resolves isomeric compounds based on their collisional cross-section (CCS). | bruker.com |

| Ion Accumulation & Concentration | Increases analytical sensitivity and speed. | bruker.com |

| Enhanced Peak Capacity | Improves confidence in compound characterization in complex matrices. | bruker.com |

Quality Assurance and Quality Control (QA/QC) in Congener Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential for generating reliable and legally defensible data in the analysis of PCB congeners like this compound. Given the ubiquitous presence of certain PCBs in the environment, a significant challenge in trace analysis is the potential for background contamination within the laboratory. nasa.gov

Key elements of a robust QA/QC program for PCB congener analysis include:

Method Blanks: Analyzing solvent and reagent blanks with each batch of samples is critical to monitor for and quantify any background contamination introduced during the analytical process. nasa.gov This allows for the accurate subtraction of background levels, ensuring that reported values truly represent the concentrations in the sample. nasa.gov

Certified Reference Materials (CRMs): The use of CRMs is fundamental for validating the accuracy of an analytical method. A CRM is a material with one or more sufficiently homogeneous and stable property values that have been certified by a metrologically valid procedure. For PCB 187, CRMs are available as solutions in solvents like isooctane. crmlabstandard.comhpc-standards.com These standards are used to calibrate instruments and verify the accuracy of measurements.

Isotopically Labeled Surrogates: As mentioned in the IDMS section, adding labeled surrogates at the beginning of the sample preparation process helps to evaluate the performance and efficiency of the method for each individual sample.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): These QC samples are prepared by adding a known quantity of the analyte to a sample matrix. Their analysis provides information on the effect of the sample matrix on the analytical method and helps assess the precision and accuracy of the method.

Inter-laboratory Comparison: Participation in proficiency testing or inter-laboratory comparison studies helps to ensure that a laboratory's results are consistent with those of other labs analyzing the same materials.

Table 3: Certified Reference Material (CRM) Example for PCB 187

| Product Name | IUPAC Name | Formula | Concentration | Solvent | Supplier Example |

|---|

Biogeochemical Cycling and Biotransformation of 2,3,3 ,4 ,5,5 ,6 Heptachlorobiphenyl

Microbial Degradation and Dechlorination Mechanisms

Microorganisms play a crucial role in the breakdown of PCBs, including the highly chlorinated PCB 187. This degradation primarily occurs through dechlorination, the process of removing chlorine atoms from the biphenyl (B1667301) structure, which can happen under both aerobic and anaerobic conditions.

Aerobic and Anaerobic Dechlorination Pathways

Two main biological processes are capable of biotransforming PCBs: aerobic oxidative processes and anaerobic reductive processes. nih.gov Anaerobic PCB dechlorination is responsible for converting highly chlorinated PCBs into less chlorinated congeners. nih.govnih.gov This process has been extensively documented in various aquatic sediments. nih.gov The products of this anaerobic process are more easily degraded by a wide range of aerobic bacteria. nih.gov

Under anaerobic conditions, microbial reductive dechlorination is a significant degradation pathway for highly chlorinated PCBs. nih.gov This process involves the removal of chlorine atoms, leading to the formation of lower-chlorinated congeners that can then be more readily degraded by aerobic bacteria. nih.gov Studies have shown that microorganisms in sediments can reductively dechlorinate most PCBs found in commercial mixtures like Aroclor 1242, with dechlorination occurring primarily from the meta and para positions. epa.gov This sequential anaerobic-aerobic process is considered a likely pathway for the complete biodegradation of all PCBs. epa.gov

Aerobic degradation of PCBs, on the other hand, is generally limited to less chlorinated congeners that have at least two adjacent unsubstituted carbon atoms. epa.gov However, some aerobic bacteria have demonstrated the ability to degrade a broader spectrum of PCB congeners than previously thought. oup.com For instance, Sinorhizobium meliloti has been shown to biodegrade 2,4,4′-trichlorobiphenyl (a trichlorobiphenyl) under aerobic conditions. capes.gov.br

Identification of Key Microbial Species and Enzyme Systems Involved in PCB Dechlorination

A variety of microbial species have been identified as being capable of dechlorinating PCBs. Under anaerobic conditions, members of the phylum Chloroflexi, particularly species within the Dehalococcoides group, are key players in the reductive dehalogenation of PCBs. nih.gov For example, phylotypes similar to Dehalococcoides spp. have been found in sediment-free cultures that dechlorinate Aroclor 1260. nih.gov Additionally, members of the genera Dehalogenimonas and Dehalobacter have been implicated in the reductive dechlorination of PCBs. researchgate.net Bacterium DF-1 is the first identified microorganism capable of PCB dechlorination restricted to doubly flanked chlorines on the biphenyl molecule. nih.gov

In aerobic environments, several bacterial species have been shown to degrade PCBs. These include species from the genera Alcaligenes, Tistrella, and Bacillus. researchgate.net For instance, Alcaligenes sp., Tistrella sp., and Bacillus amyloliquefaciens isolated from paint-contaminated sites have been found to degrade various PCB congeners. researchgate.net Other notable PCB-degrading bacteria include Achromobacter sp., Alcaligenes eutrophus H850, and Pseudomonas putida LB400. researchgate.net

The key enzymes involved in these degradation pathways are also being identified. In anaerobic dechlorination, reductive dehalogenases are the crucial enzymes. nih.gov In aerobic degradation, the bph pathway, which involves the action of biphenyl dioxygenase, is a major mechanism. nih.gov Furthermore, ligninolytic enzymes, such as laccases and peroxidases produced by both fungi and bacteria, are also suspected to be involved in PCB transformation. nih.gov Glutathione (B108866) S-transferases (GSTs) from the northern quahog (Mercenaria mercenaria) have also been shown to be involved in the dechlorination of some PCB congeners present in Aroclor 1248. nih.govresearchgate.net

Metabolism in Non-Human Biota

The biotransformation of 2,3,3',4',5,5',6-heptachlorobiphenyl in non-human organisms is a critical area of study for understanding its toxicokinetics and potential effects on wildlife. This metabolism is largely mediated by specific enzyme systems, leading to the formation of various metabolites and subsequent elimination from the body.

Role of Cytochrome P450 Enzyme Systems in Biotransformation

The cytochrome P450 (CYP) enzyme system is a major player in the metabolism of a wide array of foreign compounds, including PCBs. mdpi.com These enzymes catalyze the oxidative biotransformation of lipophilic xenobiotics. mdpi.com In the case of PCBs, CYP enzymes are responsible for the initial oxidation step, which leads to the formation of hydroxylated metabolites (OH-PCBs). nih.gov

Different CYP isozymes can metabolize various PCB congeners. For instance, non-ortho substituted (dioxin-like) PCBs are metabolized by specific CYP enzymes. nih.gov The structure of the PCB congener influences which CYP enzyme is involved in its metabolism. nih.gov Studies have shown that CYP2B enzymes, in particular, are known to stereoselectively metabolize chiral PCBs into OH-PCBs. researchgate.net Specifically, in vitro incubations with purified rat CYP2B1 and human CYP2B6 have demonstrated the enantioselective metabolism of several chiral PCBs. nih.gov

Table 1: Cytochrome P450 Isozymes Involved in PCB Metabolism

| Enzyme Family | Specific Isozyme(s) | Role in PCB Metabolism | References |

| Cytochrome P450 | CYP1A2 | Contributes to Phase I metabolism of PCBs. | nih.gov |

| CYP2B (rodents), CYP3A4 (humans) | Involved in the metabolism of non-coplanar PCBs. | researchgate.net | |

| CYP2B1 (rat), CYP2B6 (human) | Mediate the enantioselective metabolism of chiral PCBs. | nih.gov | |

| CYP2B6 | Metabolizes both atropisomers of 2,2′,3,4,4′,5′,6-heptachlorobiphenyl (PCB 183). | kobe-u.ac.jp |

Identification of Metabolites and Elucidation of Biotransformation Pathways

The metabolism of PCBs results in the formation of various metabolites. The primary metabolites are hydroxylated PCBs (OH-PCBs), which are formed through the action of CYP enzymes. nih.gov These OH-PCBs can be further metabolized through conjugation with molecules like glucuronic acid or sulfate, making them more water-soluble and easier to excrete. nih.govresearchgate.net

One of the major metabolites of PCB 187 is 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (B30460) (4-OH-PCB 187). researchgate.net This metabolite has been detected in various biological samples. Another study identified two hydroxylated metabolites of the chiral PCB 183 (2,2′,3,4,4′,5′,6-heptachlorobiphenyl) as 3′-OH-CB183 and 5-OH-CB183, which were produced by human CYP2B6. kobe-u.ac.jpkobe-u.ac.jp

The biotransformation pathways of PCBs can be complex. After the initial hydroxylation, the resulting OH-PCBs can undergo further oxidation to form quinones, which are highly reactive. nih.gov Another metabolic route involves the formation of methylsulfonyl-PCBs (MeSO2-PCBs). nih.gov

Table 2: Identified Metabolites of Heptachlorobiphenyls

| Parent Compound | Metabolite | Organism/System | References |

| This compound (PCB 187) | 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-PCB 187) | General | researchgate.net |

| 2,2′,3,4,4′,5′,6-heptachlorobiphenyl (PCB 183) | 3′-OH-CB183 | Human CYP2B6 | kobe-u.ac.jpkobe-u.ac.jp |

| 2,2′,3,4,4′,5′,6-heptachlorobiphenyl (PCB 183) | 5-OH-CB183 | Human CYP2B6 | kobe-u.ac.jpkobe-u.ac.jp |

Excretion and Elimination Kinetics in Model Organisms

The elimination of PCBs from the body is a slow process, and the rate of elimination varies depending on the specific congener. t3db.ca The conversion of PCBs to more polar metabolites, such as OH-PCBs, facilitates their excretion in urine and feces. nih.gov

Elimination half-lives for PCBs have been estimated in various studies. For many persistent congeners, the half-lives can be several years. nih.gov For example, in a study of children with high dietary PCB exposure, the apparent elimination half-life for PCB 187 was estimated to be between 6.5 and 7.5 years. nih.gov Another study using a population pharmacokinetic model estimated the intrinsic human elimination half-life of PCB 180 to be 11.5 years. nih.gov

The primary non-metabolic route of excretion for persistent, lipophilic substances like PCBs is thought to be through fecal lipids. nih.gov The rate of metabolic elimination is influenced by the activity of enzymes like the P450s. nih.gov

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| PCB 187 | This compound |

| PCB 183 | 2,2′,3,4,4′,5′,6-Heptachlorobiphenyl |

| 4-OH-PCB 187 | 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl |

| 3′-OH-CB183 | 3'-hydroxy-2,2′,3,4,4′,5′,6-heptachlorobiphenyl |

| 5-OH-CB183 | 5-hydroxy-2,2′,3,4,4′,5′,6-heptachlorobiphenyl |

| 2,4,4′-TCB | 2,4,4′-trichlorobiphenyl |

| Aroclor 1242 | A commercial mixture of polychlorinated biphenyls |

| Aroclor 1260 | A commercial mixture of polychlorinated biphenyls |

In Vitro Models for Mechanistic Biotransformation Studies

In vitro models are indispensable tools for elucidating the metabolic pathways of persistent organic pollutants like this compound (PCB 187) without the complexities of whole-organism studies. These systems, primarily utilizing liver microsomes and specific cytochrome P450 (CYP) enzymes, allow for detailed investigation into the formation of metabolites and the enzymatic mechanisms involved.

Research has demonstrated that the biotransformation of many polychlorinated biphenyl (PCB) congeners is mediated by cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases central to the metabolism of foreign compounds. tandfonline.comnih.gov In vitro studies typically employ liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, to simulate hepatic metabolism. tandfonline.comnih.gov These models are crucial for identifying potential metabolites and understanding the species-specific differences in biotransformation. tandfonline.com

A significant study on the in vitro metabolism of this compound (PCB 187) utilized liver microsomes from various animal models, including rats, hamsters, and guinea pigs, to explore its biotransformation. tandfonline.com In these experiments, liver microsomes from untreated guinea pigs were found to metabolize PCB 187 into three distinct metabolites. tandfonline.com In contrast, liver microsomes from untreated rats and hamsters did not produce any detectable metabolites of PCB 187, highlighting significant species-dependent differences in its metabolism. tandfonline.com

The identity of these metabolites was deduced through gas chromatography/mass spectrometry (GC/MS) analysis and comparison with synthetic standards. The metabolites were identified as a dechlorinated product and two hydroxylated derivatives of PCB 187. tandfonline.com

The involvement of specific CYP enzyme subfamilies was investigated using inducers. Treatment of the animals with phenobarbital (B1680315) (PB), a known inducer of the CYP2B subfamily, led to a significant increase in the formation of two of the metabolites in guinea pigs and initiated the metabolism of PCB 187 in rats and hamsters. tandfonline.com This suggests that PB-inducible CYP forms, particularly those within the CYP2B subfamily such as guinea pig CYP2B18 and rat CYP2B1, are key enzymes in the metabolism of PCB 187. tandfonline.com Conversely, treatment with 3-methylcholanthrene (B14862) (MC), an inducer of the CYP1A subfamily, resulted in a decrease in metabolite formation in guinea pigs and had no effect in rats and hamsters. tandfonline.com

Further evidence for the role of CYP2B enzymes was provided by experiments using antiserum against guinea pig CYP2B18, which significantly inhibited the formation of the metabolites in liver microsomes from PB-treated guinea pigs. tandfonline.com These findings indicate that the metabolic pathway for PCB 187 in guinea pigs may involve the formation of an arene oxide intermediate, followed by either an NIH-shift (a chemical rearrangement) or dechlorination. tandfonline.com

While direct studies on human in vitro models for PCB 187 are limited, research on structurally similar heptachlorobiphenyls, such as 2,2',3,4,4',5',6-heptachlorobiphenyl (B1581963) (PCB 183), has shown that human CYP2B6 can metabolize these compounds into hydroxylated metabolites. nih.gov This suggests a potential pathway for PCB 187 metabolism in humans.

Interactive Data Table: In Vitro Metabolites of this compound (PCB 187) in Liver Microsomes

Below is a summary of the metabolites of PCB 187 identified in in vitro studies using liver microsomes from various species.

| Metabolite ID | Proposed Structure | Species | Formation Rate (pmol/h/mg protein) in Untreated Microsomes | Effect of Phenobarbital Treatment |

| M-1 | 4'-hydroxy-2,2',3,5,5',6-hexachlorobiphenyl | Guinea Pig | 18.1 | 1.9-fold increase |

| M-2 | 4'-hydroxy-2,2',3,3',5,5',6-heptaCB | Guinea Pig | 36.6 | 3.4-fold increase |

| M-3 | 4-OH-CB187 | Guinea Pig | 14.7 | No significant effect |

| M-2 | 4'-hydroxy-2,2',3,3',5,5',6-heptaCB | Rat | Not Observed | Formation induced (87.1 pmol/h/mg protein) |

| M-3 | 4-OH-CB187 | Rat | Not Observed | Formation induced (13.7 pmol/h/mg protein) |

| M-2 | 4'-hydroxy-2,2',3,3',5,5',6-heptaCB | Hamster | Not Observed | Formation induced (29.4 pmol/h/mg protein) |

Data sourced from Ohta et al. (2005). tandfonline.com

Ecological Risk Assessment and Mechanistic Ecotoxicology of 2,3,3 ,4 ,5,5 ,6 Heptachlorobiphenyl

Methodologies for Ecological Risk Characterization

The ecological risk assessment for 2,3,3',4',5,5',6-Heptachlorobiphenyl, like other PCBs, involves a structured approach that includes evaluating the potential for exposure in environmental compartments and identifying the hazards it poses to ecological receptors.

Exposure Assessment in Ecological Receptors

Exposure assessment is critical for understanding the potential risk of this compound in ecosystems. Due to their lipophilic (fat-loving) and hydrophobic (water-repelling) nature, PCBs readily partition from water into sediment and accumulate in the tissues of living organisms. wolkersdorfer.info This process, known as bioaccumulation, is a primary route of exposure for many species.

Bioaccumulation and Biomagnification: Aquatic organisms can absorb PCBs directly from contaminated water through their gills and skin or by ingesting contaminated sediment and food. mdpi.com Because they are poorly metabolized and have long biological half-lives, these compounds persist and build up in fatty tissues such as the liver, adipose tissue, and muscle. wolkersdorfer.inforesearchgate.net Concentrations can be particularly high in the liver due to its role in detoxification and high lipid content. wolkersdorfer.info

This accumulation is not limited to individual organisms. As PCBs move up the food chain, their concentration increases at each successive trophic level, a process known as biomagnification. epa.gov Consequently, top predators, including predatory fish, marine mammals, and birds of prey, often carry the highest PCB burdens and are at the greatest risk. wolkersdorfer.infoepa.gov Studies have shown that even concentrations below detection limits in the environment can become toxic and fatal as they magnify through the food web. wolkersdorfer.info

Bioaccumulation Factors: To quantify the extent of bioaccumulation, scientists use metrics like the sediment-based bioaccumulation factor (SBF) and the water-based bioaccumulation factor (WBF), which compare the concentration of a chemical in an organism to its concentration in the sediment or water, respectively. mdpi.com Research on fish in polluted water bodies has demonstrated tissue-specific differences in PCB accumulation, with predatory fish generally showing significantly higher total PCB concentrations than non-predatory species. researchgate.net

| Organism Type | Tissue with High Accumulation | Key Findings | Reference |

|---|---|---|---|

| Fish (General) | Liver, Muscle, Adipose Tissue, Gills | Higher concentrations are often found in the liver and fatty tissues due to the lipophilic nature of PCBs. Predators accumulate more than non-predators. | wolkersdorfer.inforesearchgate.net |

| Aquatic Invertebrates | Whole Body | Invertebrates take up PCBs from contaminated sediments and water, serving as a key entry point into the food web. | ijrsset.org |

| Marine Mammals (e.g., Seals, Dolphins) | Blubber (Fat) | As top predators, marine mammals exhibit high levels of bioaccumulation from consuming contaminated fish. | wolkersdorfer.info |

| Parasites (Acanthocephalans in fish) | Whole Body | Parasites can absorb significantly higher concentrations of PCBs than the host's own tissues, potentially reducing the host's body burden. | researchgate.net |

Hazard Identification and Dose-Response Modeling in Non-Human Organisms

Hazard identification involves determining the adverse effects a substance can cause. For PCBs, these effects are wide-ranging and can impact survival, growth, and reproduction in wildlife. epa.govijrsset.org These compounds are known to cause reproductive failure, birth defects, liver damage, tumors, and a wasting syndrome in various animal species. epa.gov

Dose-Response Modeling: To quantify these hazards, toxicologists develop dose-response models, which relate the magnitude of an administered dose to the extent of the biological response. For aquatic life, dose-response curves are often constructed based on endpoints like survival and reproduction in crustaceans exposed to different concentrations of PCBs in water. noaa.gov These models can calculate values such as the EC50, which is the concentration that causes an effect in 50% of the test population. noaa.gov Sublethal effects, such as reduced offspring production, frequently occur at concentrations below those that cause death, highlighting the need to include these endpoints in risk assessments. noaa.gov

Another sophisticated method is the Benchmark Dose (BMD) approach, which has been used to assess PCB-induced kidney damage (nephrotoxicity) in animal models. nih.gov The BMD approach models the dose-response relationship of toxicological effects to derive a benchmark dose level associated with a specific level of response, offering a more quantitative basis for risk assessment than traditional No-Observed-Adverse-Effect Level (NOAEL) methods. nih.gov

| Organism/Model | Endpoint | Modeling Approach/Value | Finding | Reference |

|---|---|---|---|---|

| Crustaceans | Survival | EC50 Calculation | An aqueous PCB dose-response curve yielded an EC50 of 4.09 µg/L for survival. | noaa.gov |

| Crustaceans | Survival & Reproduction | EC50 Calculation | Adjusting for reproductive effects lowered the EC50 to 3.33 µg/L, showing that sublethal effects increase toxicity estimates. | noaa.gov |

| Rats | Nephrotoxicity (Kidney Damage) | Benchmark Dose (BMD) | Demonstrated dose-dependent changes in kidney function and oxidative stress markers. Calculated BMD levels were lower than traditionally derived NOAELs. | nih.gov |

Molecular and Cellular Mechanisms of Interaction in Non-Human Organisms

The toxicity of this compound and related compounds stems from their ability to interfere with fundamental cellular processes. The specific mechanisms often depend on the congener's structure.

Aryl Hydrocarbon Receptor (AhR) Activation and Associated Signaling Pathways (non-human specific)

A primary mechanism for the toxicity of certain "dioxin-like" PCBs is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor found in a wide range of organisms, including fish, birds, and mammals. nih.govnih.gov The unliganded AhR resides in the cytoplasm. plos.orgplos.org Upon binding to a ligand like a dioxin-like PCB, the AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT) protein. nih.govplos.org This AHR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), activating the transcription of a battery of genes, including those for xenobiotic-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1). nih.govplos.org

While this compound (PCB 189) is generally classified as a non-dioxin-like PCB due to the presence of multiple chlorine atoms in the ortho positions, which hinders the planar configuration required for high-affinity AhR binding, the broader family of PCBs provides a clear model for AhR-mediated toxicity in wildlife.

In fish and avian embryos, sustained activation of the AhR pathway is a key initiating event for cardiotoxicity, leading to heart malformations, edema, and ultimately, mortality. aopwiki.org The zebrafish, which has multiple AhR paralogs (ahr1a, ahr1b, ahr2), is a powerful model for studying these effects. plos.orgplos.org Studies show that AHR2 is primarily responsible for mediating the toxic effects of AhR agonists in zebrafish, and its absence confers resistance to dioxin-induced toxicity. plos.orgplos.org Furthermore, the AhR signaling pathway is implicated in the dysregulation of the cell cycle through interactions with other critical proteins like the retinoblastoma tumor suppressor (RB). nih.gov

Oxidative Stress Induction and Antioxidant Defense Systems (non-human specific)

A growing body of evidence indicates that a significant mechanism of PCB toxicity, independent of AhR activation, is the induction of oxidative stress. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS)—such as superoxide (B77818) anions and hydroperoxides—and the cell's ability to neutralize them with its antioxidant defense systems. nih.govmdpi.com

Exposure to PCB mixtures has been shown to increase the intracellular levels of ROS in various cell types. nih.govresearchgate.net This can lead to oxidative damage to critical biomolecules, including lipids, proteins, and DNA. mdpi.com In response to this chemical stress, organisms activate their antioxidant defense systems. Studies in animal models have documented an increased expression of antioxidant genes and proteins, such as superoxide dismutase (SOD) and glutathione (B108866) S-transferase (GST), following PCB exposure. nih.govteluq.ca For instance, research on rats with PCB-induced nephrotoxicity revealed oxidative damage in the kidneys linked to reduced activity of the antioxidant enzyme CuZnSOD. nih.gov Similarly, studies on murine astrocytes showed that exposure to a PCB mixture led to an increased expression of several antioxidant genes, indicating a compensatory response to promote survival. nih.govresearchgate.net

| Organism/Model | Observed Effect | Mechanism/Marker | Reference |

|---|---|---|---|

| Rats | Nephrotoxicity | Reduced CuZnSOD activity, lipid and protein oxidation. | nih.gov |

| Murine Astrocytes | Cellular Stress | Increased ROS; increased expression of antioxidant genes (Prdx1, Gsta2). | nih.gov |

| Bivalves (Mollusks) | Cellular Stress | Increased expression of genes for superoxide dismutase and glutathione S-transferase. | teluq.ca |

| Prostate Epithelial Cells | Cytotoxicity | Increased intracellular superoxide and hydroperoxides. | researchgate.net |

Endocrine Disruption Mechanisms (non-human specific)

PCBs are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormone system. teluq.casvdcdn.com This disruption can lead to adverse effects on the development, reproduction, and neurological function of wildlife. nih.govnih.gov The endocrine system, particularly the pathways controlled by steroid hormones, is highly susceptible to interference by environmental chemicals. nih.gov

PCBs can exert their endocrine-disrupting effects through several mechanisms in non-human organisms:

Interaction with Hormone Receptors: Some PCB congeners and their metabolites can bind to hormone receptors, such as the estrogen receptor, either mimicking or blocking the action of the natural hormone.

Altering Hormone Synthesis and Metabolism: PCBs can affect the enzymes involved in producing or breaking down hormones. For example, hydroxylated PCB metabolites have been found to potently inhibit estrogen sulfotransferase, an enzyme crucial for regulating the activity of estrogens. t3db.ca This inhibition represents a novel pathway that could explain the estrogenic effects of some PCBs. t3db.ca

Disruption of Hormone Transport: PCBs can interfere with the transport of hormones in the blood, such as by competing with thyroid hormones for binding sites on transport proteins.

These disruptions are particularly damaging during critical developmental windows, and the effects can be permanent. nih.gov In aquatic species, exposure to EDCs in urban and industrial effluents has been linked to significant alterations in the reproductive endocrine axis, demonstrating the real-world impact of these contaminants. teluq.ca

Biomarker Development and Application in Ecotoxicological Studies

The assessment of exposure and toxic effects of polychlorinated biphenyls (PCBs), including the congener this compound, increasingly relies on the development and application of biological markers, or biomarkers. These biomarkers are measurable biochemical, physiological, or cellular changes that indicate exposure to or the effects of chemical contaminants. sigmaaldrich.com They serve as critical tools in ecotoxicological studies, providing early warnings of potential harm to organisms and ecosystems before overt signs of toxicity are visible.

Research into PCB exposure has identified a range of potential biomarkers at the molecular, cellular, and systemic levels. At the molecular level, gene expression alterations have emerged as sensitive indicators. Studies have identified several genes whose expression is altered following PCB exposure, which are linked to various diseases. These potential signature biomarkers include genes associated with metabolic disorders and neurobehavioral diseases, such as RRAD (Ras-related associated with Diabetes), MYC, CD3, CYP1A2, PON1, and LEPR (Leptin Receptor). nih.gov The induction of cytochrome P450 enzymes, particularly CYP1A, is a well-established biomarker of exposure to dioxin-like compounds, including many PCB congeners. nih.gov This response is directly linked to the activation of the aryl hydrocarbon receptor (AhR), a key mechanism of toxicity for these compounds.

At the cellular and systemic level, immunological biomarkers have proven valuable. Studies on human populations with environmental exposure to PCBs have revealed correlations between serum PCB levels and changes in immune system components. For example, in adolescents, exposure to PCB mixtures has been associated with alterations in differential blood cell counts and serum immunoglobulin levels. nih.gov Specifically, negative correlations have been observed between exposure markers and the percentages of eosinophils and natural killer cells. nih.gov Furthermore, changes in immunoglobulin levels, such as increased serum IgA and decreased IgGs, have been linked to PCB body burdens. nih.gov These findings suggest that even at environmental concentrations, PCBs can alter immune status, which can have broad implications for health.

The application of these biomarkers in ecotoxicological field studies allows for the monitoring of wildlife populations. For instance, analyzing gene expression or protein levels in samples from fish or birds can indicate the extent of PCB contamination and its biological impact in a specific aquatic or terrestrial food web.

Table 1: Selected Biomarkers for Polychlorinated Biphenyl (B1667301) (PCB) Exposure

| Biomarker Category | Specific Marker | Organism/Population Studied | Observed Association with PCB Exposure | Source |

| Molecular (Gene Expression) | RRAD, MYC, CYP1A2, PON1, LEPR | Human | Altered expression linked to metabolic and neurobehavioral disease pathways. | nih.gov |

| Immunological (Cellular) | Eosinophils, Natural Killer Cells | Human (Adolescents) | Percentage in blood negatively correlated with serum toxic equivalents. | nih.gov |

| Immunological (Humoral) | Immunoglobulin A (IgA) | Human (Adolescents) | Serum levels increased with exposure. | nih.gov |

| Immunological (Humoral) | Immunoglobulin G (IgG) | Human (Adolescents) | Serum levels negatively associated with marker PCBs. | nih.gov |

Food Web Modeling for Ecological Exposure Prediction

Food web models are essential computational tools for predicting the ecological exposure and risk of persistent, bioaccumulative compounds like this compound. These models simulate the transfer and accumulation of chemicals through the complex network of feeding relationships that constitute an ecosystem. nih.govsfu.ca Because highly chlorinated PCBs are resistant to metabolic breakdown and are lipophilic ("fat-loving"), they tend to accumulate in the fatty tissues of organisms in a process called bioaccumulation. ewg.orgepa.gov As energy flows up the food chain, these accumulated chemicals are transferred from prey to predator, leading to progressively higher concentrations at higher trophic levels, a phenomenon known as biomagnification. ewg.orgecetoc.org

A typical food web bioaccumulation model integrates data on several key parameters to predict contaminant concentrations across different species. epa.gov The model requires chemical-specific inputs, such as the concentrations of the substance in abiotic compartments like water and sediment. sfu.caepa.gov It also incorporates crucial biological and ecological parameters for the species within the food web. These include the lipid content of organisms, feeding rates and preferences, growth rates, and respiration rates. nih.govepa.gov The fundamental premise is that chemical uptake occurs through two primary routes: directly from the environment (e.g., via gills in fish) and through the consumption of contaminated food. sfu.ca Elimination of the chemical occurs through processes like respiration, fecal egestion, and metabolic transformation, while growth can dilute the contaminant concentration. sfu.ca

The predictive power of these models has been validated in various ecosystems. For instance, a mathematical model for 31 PCB congeners in the complex benthic and pelagic food web of western Lake Erie demonstrated strong performance, with predicted concentrations in invertebrates and fish being within a factor of two of the empirically measured values. sfu.ca Such models are critical for ecological risk assessment as they can:

Identify how different aquatic organisms acquire their PCB burdens. epa.gov

Estimate the time required for contaminant concentrations in biota to decrease to safe levels following remediation efforts. epa.gov

Predict which species in a food web are at the highest risk.

More advanced applications of these models use PCB congeners as chemical tracers to quantify fundamental ecological processes. By analyzing the dynamics of PCB bioaccumulation, researchers can derive direct measurements of in-situ energy and nutrient (e.g., nitrogen, phosphorus) flow between trophic levels, offering insights into how food web structure and function are affected by environmental stressors. nih.govresearchgate.net This approach highlights the dual role of food web modeling: predicting risk and enhancing our understanding of ecosystem dynamics.

Table 2: Key Input Parameters for a Food Web Bioaccumulation Model for PCBs

| Parameter Category | Specific Parameter Example | Importance in Model | Source |

| Environmental | Dissolved PCB concentration in water | Defines baseline exposure for aquatic organisms. | nih.govsfu.ca |

| Environmental | PCB concentration in sediment organic carbon | Source of contamination for benthic (sediment-dwelling) organisms. | sfu.caepa.gov |

| Chemical-Specific | Octanol-water partitioning coefficient (Kow) | Predicts the tendency of the chemical to partition into fatty tissues. | nih.gov |

| Organism-Specific | Lipid content | Determines the storage capacity for lipophilic compounds like PCBs. | nih.gov |

| Organism-Specific | Feeding rate and preferences (diet composition) | Dictates the dietary uptake of the contaminant. | nih.govsfu.ca |

| Organism-Specific | Growth rate | Can lead to "growth dilution" of the contaminant concentration. | sfu.caepa.gov |

| Organism-Specific | Respiration rate | A pathway for both uptake from and elimination to water. | nih.govepa.gov |

| Organism-Specific | Metabolic transformation rate | Rate at which the organism can break down the contaminant (often low for HCBPs). | sfu.ca |

Environmental Remediation and Management Strategies for Pcb Contaminated Sites

In Situ Remediation Technologies

In situ remediation technologies offer the advantage of treating contaminants without the need for excavation, which can reduce costs, minimize site disturbance, and prevent the further spread of pollutants. nih.gov These methods are particularly appealing for large or inaccessible contaminated areas.

Bioremediation Approaches (e.g., Bioaugmentation, Biostimulation)

Bioremediation harnesses the metabolic processes of microorganisms to degrade or transform contaminants into less harmful substances. For highly chlorinated PCBs like 2,3,3',4',5,5',6-Heptachlorobiphenyl, anaerobic dechlorination is a critical first step. nih.govnih.gov

Bioaugmentation involves the introduction of specific microbial strains with known PCB-degrading capabilities to a contaminated site. nih.gov Research has identified anaerobic bacteria, such as Dehalococcoides mccartyi, that can reductively dechlorinate highly chlorinated PCBs. nih.govbattelle.org This process removes chlorine atoms, making the resulting lower-chlorinated congeners more susceptible to aerobic degradation. nih.gov The successful bioaugmentation for PCB remediation often depends on the ability to grow large quantities of these dechlorinators, potentially using other compounds like tetrachloroethene (PCE) as an electron acceptor to stimulate their growth before application. nih.gov

Biostimulation , on the other hand, involves modifying the subsurface environment to stimulate the activity of indigenous microorganisms capable of PCB degradation. This can include the addition of nutrients, electron donors, or other amendments that create more favorable conditions for microbial activity. For instance, the addition of labile carbon can help create the highly reducing conditions necessary for the reductive dechlorination of highly chlorinated PCBs. researchgate.net

A significant research finding demonstrated that This compound can be completely degraded through microbial remediation. researchgate.net In a study on a sewaged soil, this specific congener was entirely broken down by microbial processes and was undetectable in the soil ecosystem after a subsequent phytoremediation stage. researchgate.net This highlights the potential of combined bioremediation approaches for effectively eliminating this persistent compound from the environment.

The general process for bioremediation of highly chlorinated PCBs is often a two-step, sequential anaerobic/aerobic process:

Anaerobic Reductive Dechlorination: Indigenous or introduced microorganisms remove chlorine atoms from the highly chlorinated biphenyl (B1667301) rings (such as heptachlorobiphenyls) under anoxic conditions. This reduces the toxicity and recalcitrance of the compounds. nih.govnih.gov

Aerobic Oxidative Degradation: The resulting lower-chlorinated biphenyls are then degraded by other microorganisms in the presence of oxygen. Aerobic bacteria can cleave the aromatic rings of these less chlorinated congeners, leading to their complete breakdown. nih.gov

Table 1: Bioremediation Approaches for Highly Chlorinated PCBs

| Technique | Description | Relevance to this compound | Key Findings/Mechanisms |

|---|---|---|---|

| Bioaugmentation | Introduction of specific microbial strains (e.g., Dehalococcoides mccartyi) to the contaminated site. nih.gov | Effective for initiating the breakdown of highly chlorinated congeners like heptachlorobiphenyls. | Anaerobic bacteria perform reductive dechlorination, removing chlorine atoms and reducing toxicity. nih.govbattelle.org |

| Biostimulation | Amendment of the environment to stimulate native microbial populations. | Can create the necessary anaerobic conditions for the initial dechlorination step. | Addition of carbon sources can enhance the reducing environment needed for dechlorination of penta- through heptachlorobiphenyls. researchgate.net |

| Sequential Anaerobic/Aerobic Treatment | A combined approach where anaerobic dechlorination is followed by aerobic degradation. nih.gov | A highly effective pathway for the complete destruction of this compound. | A study showed complete degradation of this compound using this combined strategy. researchgate.net |

Phytoremediation Techniques

Phytoremediation is an in situ technology that utilizes plants to remove, degrade, or contain environmental contaminants. nih.gov This approach is considered a cost-effective and aesthetically pleasing alternative to conventional remediation methods. nih.govmdpi.com Several mechanisms are involved in the phytoremediation of PCBs, including phytoextraction (uptake into plant tissues), phytotransformation (enzymatic transformation within the plant), and rhizodegradation (degradation in the root zone by associated microbes). nih.gov

For highly chlorinated PCBs, including heptachlorobiphenyls, the role of plants in stimulating microbial activity in the rhizosphere (the soil region directly influenced by root secretions) is particularly important. nih.gov Plants release compounds that can enhance the growth and activity of PCB-degrading microbes. nih.gov

Research has shown that certain plants are effective in remediating soils contaminated with these persistent compounds. A greenhouse study investigating the remediation of Aroclor 1260, a mixture containing highly chlorinated congeners, found that plants like Carex aquatalis and Spartina pectinata were predicted to be most effective for phytoremediation. researchgate.net The study noted that the addition of an organic amendment stimulated a significant reduction (up to 83% in 12 weeks) of penta- through heptachlorobiphenyls. researchgate.net

Crucially, in a study where soil was first treated with microbial remediation, subsequent phytoremediation with hyperaccumulator plants like canola (Brassica napus), Indian mustard (Brassica juncea), and black nightshade (Solanum nigrum) resulted in the complete removal of This compound , rendering it undetectable in the soil. researchgate.net This demonstrates the power of integrating bioremediation with phytoremediation to achieve complete cleanup of this specific congener.

Table 2: Phytoremediation for Highly Chlorinated PCBs

| Plant Species | Mechanism | Effectiveness for Heptachlorobiphenyls |

|---|---|---|

| Canola (Brassica napus) | Phytoextraction, Rhizodegradation | Part of a successful strategy that led to the complete removal of this compound from soil. researchgate.net |

| Indian Mustard (Brassica juncea) | Phytoextraction, Rhizodegradation | Used as a hyperaccumulator plant in a successful phytoremediation effort for this compound. researchgate.net |

| Black Nightshade (Solanum nigrum) | Phytoextraction, Rhizodegradation | Employed alongside other hyperaccumulators to completely remediate soil contaminated with this compound. researchgate.net |

| Carex aquatalis | Rhizodegradation | Predicted to be effective for the phytoremediation of penta- through heptachlorobiphenyls. researchgate.net |

| Spartina pectinata | Rhizodegradation | Predicted to be effective for the phytoremediation of penta- through heptachlorobiphenyls. researchgate.net |

Chemical Dechlorination in Environmental Matrices

In situ chemical dechlorination involves the application of chemical reagents to the contaminated soil or sediment to break down PCB molecules. This method can be faster than bioremediation but may require careful management of the reagents.

One promising approach is reductive dechlorination using zero-valent metals or bimetallic nanoparticles. For example, a study demonstrated that a chemical dechlorination process using polyethylene (B3416737) glycol (PEG), potassium hydroxide (B78521) (KOH), and aluminum (Al) was highly effective. researchgate.net This process achieved a destruction and removal efficiency (DRE) of 99.99% or better for a range of PCBs, including the most toxic congeners. researchgate.net The process was shown to completely remove PCBs containing 7 to 9 chlorine atoms, which would include heptachlorobiphenyls. researchgate.net

Another study investigated the use of a heterogeneous catalyst synthesized from zinc metal impregnated onto pulverized shrimp shells. sid.ir This catalyst was used to dechlorinate selected PCB congeners under varying conditions of time and temperature (150–250 °C). sid.ir Such catalytic methods represent an emerging area for the chemical destruction of PCBs in environmental matrices.

Ex Situ Treatment Methodologies

Ex situ treatments involve the excavation of contaminated soil or sediment, which is then treated on-site or transported to a specialized facility. nih.gov These methods are often faster and can achieve more uniform treatment but are typically more expensive and disruptive than in situ approaches. nih.gov

Thermal Desorption and Incineration (environmental management context)

Thermal treatment methods use heat to separate or destroy PCBs.

Thermal Desorption is a physical separation process where contaminated soil is heated to volatilize contaminants like PCBs. researchgate.net The volatilized contaminants are then collected and treated in a separate gas treatment system. researchgate.net High-temperature thermal desorption (HTTD), operating at temperatures from 320 to 560°C, is effective for less volatile compounds like PCBs. researchgate.net Studies have shown that thermal desorption can achieve total decontamination of PCBs (99.8%) from soil. nih.govscilit.com The recovered PCBs can then be destroyed through a secondary process, such as catalytic hydrogenation. nih.govscilit.com

Incineration is a destruction technology that operates at much higher temperatures (e.g., 870 to 1,200°C) to completely break down organic contaminants. researchgate.net High-temperature incineration is a well-established technology for PCB destruction and can achieve destruction and removal efficiencies of up to 99.9999%. nih.gov While effective, incineration is costly and can face public opposition due to concerns about air emissions. researchgate.net Research has shown that commercial PCBs generally decompose in the air at temperatures between 640 and 740°C with a residence time of approximately one second. epa.gov

Table 3: Ex Situ Thermal Treatment for Highly Chlorinated PCBs

| Technology | Operating Temperature | Mechanism | Effectiveness for Heptachlorobiphenyls |

|---|---|---|---|

| High-Temperature Thermal Desorption (HTTD) | 320 - 560°C researchgate.net | Physical separation via volatilization. | Effective for removing highly chlorinated PCBs from soil matrix. researchgate.net Can achieve >99% removal. nih.govscilit.com |